molecular formula C21H22ClN5O B2923337 N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1286719-98-9

N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2923337
CAS No.: 1286719-98-9
M. Wt: 395.89
InChI Key: OGSUWXAJYBMZEQ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic acetamide derivative characterized by a 2-chlorophenylmethyl group, an imidazole core, and a pyridine-pyrrolidine substituent.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-18-6-2-1-5-17(18)14-25-20(28)15-27-12-9-24-21(27)16-7-8-23-19(13-16)26-10-3-4-11-26/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSUWXAJYBMZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of pyridine with a suitable pyrrolidine derivative.

    Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Backbone

The target compound features a 1H-imidazole ring linked to a pyridine-pyrrolidine group. This contrasts with analogs such as:

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Contains a 1,2,3-triazole instead of imidazole, with a naphthalene substituent. This triazole derivative showed IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl), with HRMS [M+H]+ at 393.1112 .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate : Shares the imidazole core but incorporates a fluorophenyl and methylsulfinyl group. Its crystal structure (space group P21/c) confirms planar imidazole and pyridine rings, with hydrogen bonding influencing solubility .

Substituent Effects

  • Electron-Withdrawing Groups: The 2-chlorophenylmethyl group in the target compound enhances lipophilicity compared to 2-[(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) (), which includes a fluoropyrimidine. The latter’s ¹H NMR shows distinct pyrazole-H signals at δ 8.17–8.50 ppm, suggesting strong electron-withdrawing effects from fluorine .
  • Pyrrolidine vs. Sulfinyl Groups : The pyrrolidine in the target compound may improve solubility relative to the methylsulfinyl group in ’s analog, which introduces chirality and polarizability .

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not Provided ~400 (estimated) 2-Chlorophenylmethyl, Pyrrolidinyl
6m () C21H18ClN4O2 393.11 Naphthalene, Triazole
18 () C13H14FN8O 317.13 Fluoropyrimidine, Pyrazole
N-{4-phenyl...}acetamide () C17H17N5O 307.35 Pyridylmethylamino, Phenyl

The target compound’s higher estimated molecular weight (vs. 307–393 g/mol analogs) may influence pharmacokinetics, such as membrane permeability.

Spectral Data

  • HRMS : The target compound’s HRMS would differ significantly from 6m ([M+H]+ 393.1112) and 18 ([M+H]+ 317.1273) due to its pyrrolidine and chlorophenyl groups .
  • ¹H NMR : Analogous compounds show distinct shifts:
    • Pyrazole-H in 18 at δ 8.17–8.50 ppm .
    • Imidazole-H in ’s compound at δ 7.45–8.47 ppm .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H24ClN5
  • Molecular Weight : 357.9 g/mol
  • CAS Number : 2549051-08-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It acts as an antagonist at specific receptors, notably the melanin-concentrating hormone receptor (MCHR1), which plays a role in regulating energy homeostasis and appetite .
  • Enzyme Inhibition : The compound has shown potential in inhibiting heat shock protein 90 (HSP90), a chaperone protein involved in the maturation and stabilization of various oncoproteins, thus influencing cancer cell proliferation .

1. Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)5.0
MCF7 (breast cancer)3.8
HCT116 (colon cancer)4.5

The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring enhance its antitumor properties, making it a candidate for further development in cancer therapy.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound may serve as a basis for developing new antibacterial agents, especially given the rising resistance to existing antibiotics .

Case Study 1: Cancer Treatment

In a study involving A431 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to apoptosis induction, with increased levels of caspase activity observed.

Case Study 2: Antimicrobial Efficacy

A separate investigation tested this compound against clinical isolates of Staphylococcus aureus and found it effective at concentrations lower than those required for traditional antibiotics like penicillin. This suggests potential for use in treating resistant strains of bacteria.

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